1-(Oxan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with oxirane (ethylene oxide) under acidic or basic conditions to form the oxane ring. Another approach involves the use of diols and primary amines in the presence of catalysts such as Cp*Ir complexes .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert oxane rings to more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are frequently used.
Major Products:
Oxidation: Piperidinones.
Reduction: Saturated piperidine derivatives.
Substitution: Functionalized piperidine compounds.
Scientific Research Applications
1-(Oxan-2-yl)piperidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . For example, piperidine derivatives have been shown to affect signaling pathways like NF-κB and PI3K/Akt, which are involved in cancer progression .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, commonly found in pharmaceuticals and agrochemicals.
Dihydropyridine: A reduced form of pyridine, used in calcium channel blockers for treating hypertension.
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and as a solvent.
Uniqueness of 1-(Oxan-2-yl)piperidine: this compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
2937-95-3 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(oxan-2-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-3-7-11(8-4-1)10-6-2-5-9-12-10/h10H,1-9H2 |
InChI Key |
LUUMOZKIWRSIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.